molecular formula C23H28F3N3O4S B12485084 N-(4-ethoxyphenyl)-N-(1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl)methanesulfonamide

N-(4-ethoxyphenyl)-N-(1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl)methanesulfonamide

Cat. No.: B12485084
M. Wt: 499.5 g/mol
InChI Key: NXMLUMOHAHZJME-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-(1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl)methanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C23H28F3N3O4S

Molecular Weight

499.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N-[1-oxo-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-yl]methanesulfonamide

InChI

InChI=1S/C23H28F3N3O4S/c1-4-33-21-10-8-19(9-11-21)29(34(3,31)32)17(2)22(30)28-14-12-27(13-15-28)20-7-5-6-18(16-20)23(24,25)26/h5-11,16-17H,4,12-15H2,1-3H3

InChI Key

NXMLUMOHAHZJME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-(1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-ethoxyaniline and 3-(trifluoromethyl)phenylpiperazine. These intermediates are then subjected to various reactions including acylation, sulfonation, and coupling reactions under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-(1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl)methanesulfonamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-(1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-(1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl)methanesulfonamide
  • N-(4-ethoxyphenyl)-N-(1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-2-yl)methanesulfonamide

Uniqueness

N-(4-ethoxyphenyl)-N-(1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl)methanesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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